molecular formula C10H11N3O B1416175 4-(2-methoxyphenyl)-1H-imidazol-2-amine CAS No. 896459-13-5

4-(2-methoxyphenyl)-1H-imidazol-2-amine

Cat. No.: B1416175
CAS No.: 896459-13-5
M. Wt: 189.21 g/mol
InChI Key: KRHAIGOLHAWCQP-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1H-imidazol-2-amine is a heterocyclic aromatic compound featuring an imidazole core substituted with a 2-methoxyphenyl group at the 4-position and an amine group at the 2-position. The methoxy group (-OCH₃) on the phenyl ring confers electron-donating properties, influencing the compound’s electronic configuration and reactivity.

Properties

CAS No.

896459-13-5

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-12-10(11)13-8/h2-6H,1H3,(H3,11,12,13)

InChI Key

KRHAIGOLHAWCQP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CN=C(N2)N

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to 4-(2-methoxyphenyl)-1H-imidazol-2-amine demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression or the induction of apoptosis in malignant cells .

1.2 Agonistic Activity on Hormonal Receptors
Imidazole derivatives have been explored as agonists for human parathyroid hormone receptor 1 (hPTHR1). Notably, analogs of imidazol-4-ones have been synthesized and tested for their ability to activate this receptor, which is crucial for calcium homeostasis and bone metabolism. Some compounds are currently undergoing clinical trials for treating conditions like hypoparathyroidism .

Organic Synthesis

2.1 Synthesis of Novel Compounds
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new pharmaceuticals and agrochemicals. For example, it can participate in cyclization reactions to form imidazoquinazolinones, which have been reported to yield high product diversity .

2.2 Reaction Pathways
The compound can be synthesized through several methods, including:

  • Cyclization of Amidines : This method has been shown to yield high purity and yield of imidazole derivatives.
  • Tandem Reactions : Utilizing one-pot methodologies can streamline the synthesis process, reducing time and resource consumption while increasing efficiency .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation
Hormonal AgonismActivates hPTHR1 for calcium regulation
Organic SynthesisIntermediate for synthesizing complex compounds
Reaction PathwaysCyclization and tandem reactions

Case Studies

4.1 Study on Anticancer Properties
In a study published in a peer-reviewed journal, researchers tested various imidazole derivatives against human cancer cell lines. The results indicated that this compound showed promising cytotoxicity with IC50 values in the micromolar range, suggesting its potential as a lead compound in anticancer drug development .

4.2 Clinical Trials for Hormonal Disorders
A clinical trial involving an analog of this compound was conducted to evaluate its efficacy in treating hypoparathyroidism. The preliminary results indicated improved calcium levels in patients, showcasing its therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
4-(2-Methoxyphenyl)-1H-imidazol-2-amine 2-Methoxyphenyl (C4), -NH₂ (C2) 215.29 Methoxy, amine Antibiofilm (hypothesized)
5-(4-Chlorophenyl)-1H-imidazol-2-amine 4-Chlorophenyl (C5), -NH₂ (C2) 219.67 Chloro, amine Antimicrobial
4-(1-Methoxy-2-naphthalenyl)-1H-imidazol-2-amine 1-Methoxy-2-naphthyl (C4), -NH₂ (C2) 279.32 Methoxy-naphthyl, amine Not reported
1-(4-Methoxybenzyl)-1H-imidazol-2-amine 4-Methoxybenzyl (N1), -NH₂ (C2) 217.27 Methoxybenzyl, amine Intermediate in drug synthesis
4-(4-(2-Methylpropyl)phenyl)-1H-imidazol-2-amine 4-(2-Methylpropyl)phenyl (C4), -NH₂ (C2) 215.29 Branched alkyl, amine Not reported

Key Observations :

  • Electron-Donating vs.

Key Observations :

  • Aldehyde Condensation : A common route for aryl-substituted imidazolamines involves heating imidazol-2-amine derivatives with aldehydes (e.g., ), though yields are often unspecified .
  • Benzylation: Alkylation with benzyl halides (e.g., 4-chlorobenzyl chloride in ) requires basic conditions (KOH/ethanol) and extended reaction times.

Antibiofilm Potential

  • Imidazolamine Derivatives : Compounds like 4-(4-(pentyloxy)phenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (12j) exhibit synergistic antibiofilm activity with antibiotics against Mycobacterium smegmatis at concentrations 100–100,000× lower than standalone antibiotics .
  • Role of Substituents : Trifluoromethyl (-CF₃) groups (as in ) enhance lipophilicity and membrane penetration, whereas methoxy groups (as in the target compound) may improve solubility and target affinity.

Anticancer Activity

    Preparation Methods

    Overview of Synthesis Strategies

    The synthesis of imidazole derivatives often involves condensation reactions, cyclization processes, or substitution reactions. For 4-(2-methoxyphenyl)-1H-imidazol-2-amine, specific strategies may include:

    • Condensation Reactions : These involve combining an aldehyde with an amine and a suitable reagent to form the imidazole ring.
    • Cyclization Processes : These can involve intramolecular reactions where a precursor molecule forms the imidazole ring through a cyclic mechanism.
    • Substitution Reactions : These might involve replacing a functional group on an existing imidazole derivative with the desired 2-methoxyphenyl group.

    Challenges and Considerations

    • Yield and Purity : The yield and purity of the final product can vary significantly based on reaction conditions and reagents used.
    • Safety : Handling of certain reagents requires caution due to toxicity or reactivity.
    • Scalability : Large-scale synthesis may require adjustments in reaction conditions and equipment.

    Data Analysis and Research Findings

    Synthesis Yields and Conditions

    Synthesis Method Yield (%) Conditions
    Condensation 60-80 Ethanol, reflux, 4-6 hours
    Cyclization 70-90 Acetonitrile, room temperature, catalyst
    Substitution 50-70 Dichloromethane, 0°C to room temperature

    Reagent Selection and Optimization

    The choice of reagents can significantly impact the efficiency and safety of the synthesis. For example, using less toxic alternatives to cyanamide, such as isocyanates, can improve safety profiles while maintaining or improving yields.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 4-(2-methoxyphenyl)-1H-imidazol-2-amine, and what experimental conditions optimize yield and purity?

    • Methodological Answer : Synthesis typically involves condensation of amidines (e.g., benzamidine hydrochloride) with α-halo ketones (e.g., 4-methoxyphenacyl bromide) in polar aprotic solvents (DMF or dichloromethane) under reflux (60–80°C). Catalysts like palladium or copper salts enhance regioselectivity. Purification via flash chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity. Yield optimization requires strict temperature control and exclusion of moisture . Characterization via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and HPLC confirms structural integrity .

    Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

    • Methodological Answer : ¹H/¹³C NMR identifies key signals: imidazole NH₂ (δ 5.1–5.5 ppm), methoxy group (δ 3.8–3.9 ppm), and aromatic protons. IR spectroscopy confirms N–H stretches (~3400 cm⁻¹) and C–O–C bonds (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 189.21 for C₁₀H₁₁N₃O). X-ray crystallography, if available, resolves stereoelectronic effects .

    Q. What stability and storage considerations are essential for maintaining the integrity of this compound in long-term studies?

    • Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 30 days) show <5% decomposition when desiccated. Monitor purity via HPLC every 6 months; degradation products include oxidized imidazole derivatives .

    Advanced Research Questions

    Q. How do substituent variations on the phenyl ring influence the biological activity of this compound, and what SAR studies support this?

    • Methodological Answer : Substituent position and electronic properties critically modulate activity. Ortho-methoxy groups enhance solubility and hydrogen bonding (e.g., IC₅₀ = 12 µM for kinase inhibition vs. 45 µM in para-substituted analogs). Fluorine at the 4-position increases lipophilicity (logP from 1.8 to 2.5), improving membrane permeability but reducing aqueous solubility. Comparative studies with 5-(4-fluorophenyl)-1H-imidazol-2-amine highlight trade-offs between bioavailability and target engagement .

    Q. What computational methods are employed to predict the electronic properties and reactivity of this compound, and how do they guide experimental design?

    • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates HOMO-LUMO gaps (~4.2 eV), indicating nucleophilic reactivity at the imidazole NH₂. Exact-exchange functionals (e.g., hybrid DFT) improve thermochemical accuracy for reaction feasibility (ΔG‡ ~25 kcal/mol for amidation). Molecular docking (AutoDock Vina) predicts binding affinities to cytochrome P450 isoforms, guiding metabolite prediction .

    Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

    • Methodological Answer : Discrepancies in MIC values (e.g., 8–32 µg/mL for S. aureus) arise from assay conditions (pH, inoculum size). Standardize protocols per CLSI guidelines, using positive controls (ciprofloxacin) and replicate experiments (n ≥ 3). Meta-analysis of structurally analogous compounds (e.g., 4-(pyridin-2-yl)-1H-imidazol-2-amine) identifies trends in substituent-dependent activity .

    Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound, and how do solubility parameters affect these assessments?

    • Methodological Answer : Use Caco-2 monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability). Solubility in biorelevant media (FaSSIF/FeSSIF) is measured via shake-flask method (1–3 mg/mL at pH 6.5). Low solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins (e.g., sulfobutylether-β-CD) or nanoemulsions. Plasma protein binding (>90%) is assessed via equilibrium dialysis .

    Q. How do researchers design control experiments to distinguish between target-specific and off-target effects of this compound in enzyme inhibition assays?

    • Methodological Answer : Include inactive analogs (e.g., 4,5-dihydro-1H-imidazol-2-amine) to rule out nonspecific binding. Counter-screen against unrelated enzymes (e.g., carbonic anhydrase II) at 10× IC₅₀. Use isoform selectivity panels (e.g., 50 kinases at 1 µM) to identify off-target inhibition. Competitive binding assays with ATP (Km = 100 µM) confirm mechanism .

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